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Compound of Interest

Compound Name: 6-ethoxy-5-nitro-1H-indazole

Cat. No.: B6321180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile

biological activities and presence in numerous therapeutic agents.[1][2][3] Among the diverse

array of indazole derivatives, nitroindazoles represent a particularly compelling class of

compounds, with the nitro group serving as a critical pharmacophore or a versatile synthetic

handle for further molecular elaboration. This guide provides a comprehensive technical

overview of a specific, yet underexplored, member of this family: 6-ethoxy-5-nitro-1H-
indazole.

With the molecular formula C9H9N3O3, this compound merges the established biological

significance of the 5-nitroindazole core with the modulatory influence of a 6-ethoxy substituent.

[4] While detailed public-domain literature on this exact molecule is sparse, this guide,

grounded in established chemical principles and data from closely related analogues, aims to

provide a robust framework for its synthesis, characterization, and potential applications. By

synthesizing information from analogous compounds and established synthetic methodologies,

we present a predictive yet scientifically rigorous exploration of 6-ethoxy-5-nitro-1H-indazole
for the discerning researcher.
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6-ethoxy-5-nitro-1H-indazole is a substituted aromatic heterocyclic compound. The core

structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The

key substituents that define its chemical character are a nitro group (-NO2) at the 5-position

and an ethoxy group (-OCH2CH3) at the 6-position of the indazole ring.

Key Identifiers
Property Value

IUPAC Name 6-ethoxy-5-nitro-1H-indazole

Molecular Formula C9H9N3O3

Molecular Weight 207.19 g/mol [4]

CAS Number 1499162-58-1[4][5][6]

Predicted Physicochemical Properties
While experimental data for 6-ethoxy-5-nitro-1H-indazole is not readily available in public

literature, we can predict its properties based on related structures such as 5-nitroindazole and

6-nitroindazole.
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Property
Predicted
Value/Characteristic

Rationale/Comparison

Appearance Pale yellow to yellow solid

Nitroaromatic compounds are

typically colored. 5-

nitroindazole is reported as

pale yellow needles.[7]

Melting Point 180-210 °C

6-Nitroindazole has a melting

point of 180-182 °C, and 5-

nitroindazole melts at 208-209

°C.[8] The ethoxy group may

slightly alter the crystal lattice

energy.

Solubility

Soluble in polar organic

solvents (DMSO, DMF,

Acetone, Methanol). Sparingly

soluble in non-polar solvents.

Insoluble in water.

The polar nitro group and the

hydrogen-bonding capability of

the indazole N-H suggest

solubility in polar organic

solvents. This is a common

characteristic for

nitroindazoles.[9]

Purity
Commercially available up to

95%[4]

As with many research

chemicals, high purity is

achievable through standard

purification techniques like

recrystallization or

chromatography.

Synthesis of 6-ethoxy-5-nitro-1H-indazole: A
Proposed Methodology
A definitive, published synthesis protocol for 6-ethoxy-5-nitro-1H-indazole is not readily

available. However, based on established methods for the synthesis of substituted

nitroindazoles, a robust and logical synthetic route can be proposed. The most common and

effective methods for constructing the indazole ring involve the diazotization of ortho-

alkylanilines.[7]
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The proposed synthesis of 6-ethoxy-5-nitro-1H-indazole starts from the commercially

available 4-ethoxy-3-methylaniline. The synthesis would proceed through nitration followed by

diazotization and intramolecular cyclization.

Proposed Synthetic Workflow

4-ethoxy-3-methylaniline 4-ethoxy-5-nitro-2-methylanilineNitration 6-ethoxy-5-nitro-1H-indazole

Diazotization &
Cyclization

HNO3 / H2SO4

1. NaNO2, Acetic Acid
2. Heat

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-ethoxy-5-nitro-1H-indazole.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-ethoxy-5-nitro-2-methylaniline

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5

°C, slowly add 4-ethoxy-3-methylaniline to a pre-cooled mixture of concentrated sulfuric acid.

Nitration: While maintaining the low temperature, add a nitrating mixture (a solution of nitric

acid in sulfuric acid) dropwise to the reaction mixture with vigorous stirring. The temperature

should be carefully controlled to prevent over-nitration and side reactions.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC).
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Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize

with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

Purification: Filter the crude product, wash with water, and purify by recrystallization from a

suitable solvent (e.g., ethanol/water mixture) to yield 4-ethoxy-5-nitro-2-methylaniline.

Step 2: Synthesis of 6-ethoxy-5-nitro-1H-indazole

Dissolution: Dissolve the synthesized 4-ethoxy-5-nitro-2-methylaniline in glacial acetic acid in

a round-bottomed flask equipped with a mechanical stirrer.[7]

Diazotization: Cool the solution to 15-20 °C and add a solution of sodium nitrite in water all at

once with efficient stirring. The temperature should not be allowed to exceed 25 °C.[7]

Cyclization: After the initial diazotization, allow the reaction mixture to stand at room

temperature for several days to facilitate the cyclization. This process involves the

intramolecular attack of the diazonium salt by the adjacent methyl group, followed by

aromatization.

Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue

to precipitate the crude product.

Purification: Filter the crude 6-ethoxy-5-nitro-1H-indazole, wash thoroughly with cold water,

and dry. Further purification can be achieved by recrystallization from methanol or ethanol to

obtain the final product as a crystalline solid.[7]

Spectroscopic Characterization (Predicted)
While a published spectrum for 6-ethoxy-5-nitro-1H-indazole is not readily available, its

spectroscopic data can be reliably predicted based on the analysis of structurally similar

compounds and the known effects of its functional groups.

¹H and ¹³C NMR Spectroscopy
The NMR spectra of nitroindazoles are well-documented, and the electronic effects of the nitro

and ethoxy groups will dictate the chemical shifts of the protons and carbons in the target

molecule.[10][11][12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b6321180?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=CV3P0660
http://orgsyn.org/demo.aspx?prep=CV3P0660
https://www.benchchem.com/product/b6321180?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=CV3P0660
https://www.benchchem.com/product/b6321180?utm_src=pdf-body
https://arabjchem.org/comparative-spectroscopic-and-electrochemical-study-of-n-1-or-n-2-alkylated-4-nitro-and-7-nitroindazoles/
https://www.benthamdirect.com/content/journals/coc/10.2174/1385272819666150615234549
https://www.rsc.org/suppdata/cc/c4/c4cc00962b/c4cc00962b1.pdf
https://www.benchchem.com/pdf/Comparative_NMR_Analysis_of_6_Nitro_1H_indazole_3_carbaldehyde_and_Its_Isomers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6321180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted ¹H NMR Data (in DMSO-d₆)
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

NH ~13.5 br s -

The acidic proton

of the indazole

ring typically

appears as a

broad singlet at a

downfield

chemical shift.

H-7 ~8.4 s -

The proton at C-

7 is adjacent to

the electron-

withdrawing nitro

group and the

pyrazole ring,

leading to a

significant

downfield shift. It

is expected to be

a singlet due to

the lack of

adjacent protons.

H-4 ~7.8 s -

The proton at C-

4 is deshielded

by the aromatic

system and is

expected to be a

singlet.

-OCH₂CH₃ ~4.2 q ~7.0 The methylene

protons of the

ethoxy group will

appear as a

quartet due to
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coupling with the

methyl protons.

-OCH₂CH₃ ~1.4 t ~7.0

The methyl

protons of the

ethoxy group will

appear as a

triplet due to

coupling with the

methylene

protons.

Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-3 ~135
The C-3 carbon of the pyrazole

ring.

C-3a ~120 The bridgehead carbon.

C-4 ~110
The C-4 carbon is shielded by

the ethoxy group.

C-5 ~140

The C-5 carbon is attached to

the electron-withdrawing nitro

group, resulting in a downfield

shift.

C-6 ~150

The C-6 carbon is attached to

the oxygen of the ethoxy

group, causing a significant

downfield shift.

C-7 ~115 The C-7 carbon.

C-7a ~142

The bridgehead carbon

adjacent to the pyrazole

nitrogen.

-OCH₂CH₃ ~64
The methylene carbon of the

ethoxy group.

-OCH₂CH₃ ~15
The methyl carbon of the

ethoxy group.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration

3300-3100 N-H stretching of the indazole ring

1550-1500 Asymmetric N-O stretching of the nitro group

1350-1300 Symmetric N-O stretching of the nitro group

1250-1200
Asymmetric C-O-C stretching of the ethoxy

group

1050-1000 Symmetric C-O-C stretching of the ethoxy group

1620-1600 C=N stretching of the pyrazole ring

1500-1450 C=C stretching of the aromatic ring

Mass Spectrometry
Mass spectrometry is a crucial technique for confirming the molecular weight of 6-ethoxy-5-
nitro-1H-indazole.

Predicted Mass Spectrum Data

Ion m/z (predicted) Rationale

[M]+• 207.06

The molecular ion peak

corresponding to the molecular

weight of the compound.

[M-NO₂]+ 161.07

Loss of the nitro group is a

common fragmentation

pathway for nitroaromatic

compounds.

[M-C₂H₄]+• 179.05

Loss of ethene from the ethoxy

group via a McLafferty-type

rearrangement.

[M-OC₂H₅]+ 162.05 Loss of the ethoxy radical.
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Reactivity and Potential Applications
The chemical reactivity of 6-ethoxy-5-nitro-1H-indazole is primarily dictated by the interplay of

the indazole core, the electron-withdrawing nitro group, and the electron-donating ethoxy

group.

Key Reactions
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This

transformation opens up a plethora of possibilities for further functionalization, including

diazotization, acylation, and sulfonylation, to generate a library of novel compounds for

structure-activity relationship (SAR) studies.

N-Alkylation/Arylation: The N-H of the indazole ring is acidic and can be deprotonated with a

suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to

introduce substituents at the N-1 or N-2 position. The regioselectivity of this reaction can be

influenced by the reaction conditions and the nature of the substituent.

Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the deactivating

nitro group will direct incoming electrophiles. However, the indazole ring itself is generally not

highly reactive towards electrophilic substitution.

Potential Applications in Drug Discovery
Derivatives of 5-nitroindazole have shown a wide range of biological activities, including

antiprotozoal, antibacterial, and antifungal properties.[2][3] The presence of the 6-ethoxy group

may modulate the pharmacokinetic and pharmacodynamic properties of the 5-nitroindazole

scaffold.

Antiparasitic Agents: 5-Nitroindazoles have been investigated for their activity against

parasites like Trypanosoma cruzi and Leishmania.[3] 6-ethoxy-5-nitro-1H-indazole could

be a valuable starting point for the development of new antiparasitic drugs.

Antibacterial and Antifungal Agents: The antimicrobial potential of nitro-heterocyclic

compounds is well-established. This compound could serve as a scaffold for the synthesis of

novel antimicrobial agents.[2]
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Kinase Inhibitors: The indazole core is a privileged scaffold in the design of kinase inhibitors

for cancer therapy.[1] The 5-nitro and 6-ethoxy substituents could be tailored to target

specific kinase binding pockets.

Conclusion
6-ethoxy-5-nitro-1H-indazole represents a promising, yet underexplored, molecule at the

intersection of established pharmacophores. This technical guide provides a foundational

understanding of its identity, a plausible and detailed synthetic strategy, and a predictive

analysis of its spectroscopic characteristics. The insights into its reactivity and potential

applications are intended to empower researchers and drug development professionals to

unlock the full potential of this intriguing compound. As with any scientific endeavor, the

proposed methodologies and predicted data herein should be validated through rigorous

experimentation, which will undoubtedly pave the way for new discoveries in medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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